molecular formula C15H19N B1376188 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 26526-24-9

3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1376188
CAS No.: 26526-24-9
M. Wt: 213.32 g/mol
InChI Key: XVLNKVMYFHFYAC-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader discovery and advancement of carbazole chemistry. The parent carbazole structure was first isolated by Carl Graebe and Carl Glaser from coal tar in 1872, establishing the foundation for subsequent carbazole derivative research. The evolution of tetrahydrocarbazole synthesis methods has been extensively documented, with various research groups contributing to the development of synthetic approaches over the past century.

The Fischer indole synthesis emerged as the most common synthetic method for preparing tetrahydrocarbazole scaffolds, playing an important role in the preparation of various natural products. This methodology involves the condensation reaction of phenylhydrazine derivatives with cyclohexanone compounds, followed by sigmatropic rearrangement under acidic conditions. The development of substituted tetrahydrocarbazoles, including the trimethyl-substituted variant, represented a significant advancement in the field, as these compounds demonstrated enhanced stability and unique chemical properties compared to their unsubstituted counterparts.

Research efforts throughout the twentieth century focused on optimizing synthetic routes and exploring the chemical reactivity of tetrahydrocarbazole derivatives. The specific synthesis of this compound emerged from systematic investigations into the effects of methyl substitution on the carbazole framework. These studies revealed that the strategic placement of methyl groups significantly influences the compound's physical and chemical properties, leading to enhanced solubility characteristics and modified reactivity patterns.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to its unique structural features and versatile chemical behavior. The compound belongs to the broader class of nitrogen-containing heterocycles, which are fundamental building blocks in organic chemistry and pharmaceutical development. Tetrahydrocarbazole derivatives, including this trimethyl-substituted variant, have received significant attention in medicinal chemistry due to their diverse pharmacological activities.

The significance of this compound extends beyond its structural novelty to encompass its role as a scaffold in drug discovery and development. Research has demonstrated that tetrahydrocarbazole frameworks exhibit antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties. The specific methylation pattern in this compound contributes to its distinct biological activity profile, making it a valuable target for pharmaceutical research.

The compound's importance in synthetic chemistry is further emphasized by its utility as a synthetic intermediate in the preparation of more complex molecular structures. The presence of multiple reactive sites within the molecule allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions. These transformations enable the synthesis of various functionalized derivatives with tailored properties for specific applications.

Furthermore, the compound demonstrates significance in materials science applications, particularly in the development of organic electronic materials and dyes. The extended conjugated system and nitrogen-containing heterocycle contribute to unique optical and electronic properties that are valuable in advanced material applications.

Classification within Tetrahydrocarbazole Framework

This compound is classified as a heterocyclic aromatic compound within the tetrahydrocarbazole family. The classification system for tetrahydrocarbazoles is based on the degree of saturation, substitution patterns, and structural modifications present in the basic carbazole framework. This compound specifically belongs to the partially saturated carbazole derivatives, featuring a cyclohexane ring fused to the indole core structure.

The tetrahydrocarbazole framework is characterized by a tricyclic structure consisting of a five-membered pyrrole ring, a benzene ring, and a cyclohexane ring. Within this framework, this compound represents a specific substitution pattern where three methyl groups are positioned at the 3, 3, and 6 positions of the tetrahydrocarbazole core.

Classification Parameter Description
Chemical Class Heterocyclic aromatic compound
Subcategory Tetrahydrocarbazole derivative
Saturation Level Partially saturated
Substitution Pattern Trimethyl-substituted
Ring System Tricyclic (pyrrole-benzene-cyclohexane)
Functional Groups Tertiary amine, aromatic rings

The classification of this compound also considers its relationship to other tetrahydrocarbazole derivatives and natural products. Many alkaloids and bioactive compounds contain the tetrahydrocarbazole framework, establishing this compound's position within a broader family of naturally occurring and synthetic molecules with significant biological importance.

Nomenclature and Structural Designation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's Chemical Abstracts Service number 26526-24-9 provides a unique identifier for this specific structure. The International Union of Pure and Applied Chemistry name reflects the compound's structural features: the "2,3,4,9-tetrahydro-1H-carbazole" portion indicates the partially saturated carbazole core, while "3,3,6-trimethyl" specifies the positions and nature of the methyl substituents.

The molecular formula C15H19N indicates the presence of fifteen carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. The structural designation encompasses several key features that define the compound's three-dimensional architecture. The molecule contains a nitrogen atom integrated into the five-membered ring system, contributing to its basic chemical properties and reactivity patterns.

Structural Parameter Value
Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
Chemical Abstracts Service Number 26526-24-9
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC1=CC2=C(C=C1)NC3=C2CC(CC3)(C)C
International Chemical Identifier InChI=1S/C15H19N/c1-10-4-5-13-11(8-10)12-9-15(2,3)7-6-14(12)16-13/h4-5,8,16H,6-7,9H2,1-3H3

The structural designation also includes stereochemical considerations, although this particular compound does not contain defined stereogenic centers that would require specific stereochemical descriptors. The molecule adopts a relatively rigid conformation due to the fused ring system, with the cyclohexane ring typically existing in a chair conformation that minimizes steric interactions between the methyl substituents.

The Simplified Molecular Input Line Entry System notation CC1=CC2=C(C=C1)NC3=C2CC(CC3)(C)C provides a linear representation of the molecular structure, enabling computer-based chemical information processing and database searching. This notation system captures the connectivity and bonding patterns within the molecule, facilitating structural identification and comparison with related compounds.

Properties

IUPAC Name

3,3,6-trimethyl-1,2,4,9-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-10-4-5-13-11(8-10)12-9-15(2,3)7-6-14(12)16-13/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLNKVMYFHFYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC(CC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-phenyl-1,2-diaminobenzene with a suitable alkylating agent to form a diazonium salt, which then undergoes cyclization to form the carbazole core . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods typically utilize large-scale reactors and continuous flow processes to ensure efficient production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce a variety of functionalized carbazole derivatives .

Scientific Research Applications

3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole, highlighting substituent effects, biological activities, and synthesis routes:

Compound Substituents Biological Activity Synthesis Method Key Findings References
6-Chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole (15a) Cl (C6), NO₂ (C8) Herbicide potential Fischer indole synthesis Exhibited strong herbicidal activity via inhibition of plant growth regulators.
3,3-Difluoro-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole (27) F (C3,3), OMe (C6) Antiviral (SARS-CoV-2 M<sup>pro</sup>) Halogen-atom transfer (XAT) Demonstrated moderate inhibition of SARS-CoV-2 main protease (EC₅₀ = 30 µM).
9-(Triazolylmethyl)-2,3,4,9-tetrahydro-1H-carbazole (5d–5f) Triazole (C9) Anticancer (telomerase inhibition) Click chemistry Showed selective cytotoxicity in breast cancer cells (IC₅₀ < 10 µM).
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole OMe (C6) Antimicrobial Cyclohexanone-phenylhydrazine condensation Enhanced solubility compared to non-polar analogs; moderate antibacterial effects.
3-Amino-2,3,4,9-tetrahydro-1H-carbazole NH₂ (C3) Enzyme modulation (NR2E1 receptor) Reductive amination Acted as a ligand for nuclear receptor NR2E1, implicated in neurogenesis.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CH₃ (C6), ketone (C1) Neuroprotective Oxidation of tetrahydrocarbazole Demonstrated nootropic effects in preclinical models of neurodegeneration.
Bisindolyl-2,3,4,9-tetrahydro-1H-carbazole (3a) Indole (C1, C4) Anti-MRSA activity Fischer indole synthesis Broad-spectrum activity against Gram-positive pathogens (MIC = 2–4 µg/mL).

Structural and Functional Insights

  • Substituent Effects :

    • Methyl Groups : The 3,3,6-trimethyl substitution likely enhances lipophilicity and metabolic stability compared to polar analogs (e.g., methoxy or carboxylic acid derivatives) . Methyl groups at symmetric positions (C3,3) may reduce conformational flexibility, impacting receptor binding .
    • Halogens and Nitro Groups : Chloro and nitro substituents (e.g., compound 15a) improve herbicidal activity by increasing electron-withdrawing effects, enhancing interaction with plant enzymes .
    • Heterocyclic Additions : Triazole moieties (e.g., compound 5d) introduce hydrogen-bonding capabilities, critical for targeting enzymes like telomerase .
  • Biological Activity Trends: Antimicrobial vs. Anticancer: Bulky substituents (e.g., bisindolyl groups in 3a) enhance membrane penetration in bacteria, while smaller polar groups (e.g., methoxy) favor solubility for antiviral applications . Neuroactive Potential: Ketone and amino derivatives (e.g., compounds 16 and 17) show promise in neurodegenerative disease models, likely due to blood-brain barrier permeability .
  • Synthesis Methods: Fischer Indole Synthesis: Widely used for constructing the tetrahydrocarbazole core via cyclohexanone and phenylhydrazine condensation . Click Chemistry: Efficient for appending triazole groups, enabling rapid diversification of lead compounds .

Key Research Findings

Anti-Prion Activity : 9-Substituted derivatives (e.g., GJP14 analogs) reduced prion protein aggregation in transmissible spongiform encephalopathy (TSE) models, with EC₅₀ values < 20 µM .

CRTH2 Receptor Antagonism : Tetrahydrocarbazoles with aromatic side chains (e.g., compound 16) inhibited prostaglandin D₂ receptors, suggesting utility in treating allergic inflammation .

Crystallographic Data : The planar carbazole core facilitates π-π stacking in crystal lattices, as observed in 2,3,4,9-tetrahydro-1H-carbazole derivatives .

Biological Activity

3,3,6-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole (C15H19N) is a nitrogen-containing heterocyclic compound derived from carbazole. Its unique structure and biological properties have garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C15H19N
  • Molecular Weight : 213.32 g/mol
  • IUPAC Name : 3,3,6-trimethyl-1,2,4,9-tetrahydrocarbazole

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of research include its antiviral , anticancer , and antimicrobial properties.

Antiviral Activity

Research indicates that carbazole derivatives exhibit antiviral properties. A study highlighted the potential of carbazole derivatives against HIV and HCV. Notably:

  • The compound demonstrated significant activity against HIV with an EC50 value lower than that of standard antiviral drugs like Zidovudine (AZT) .
  • In vitro studies showed that modifications at specific positions on the carbazole scaffold can enhance antiviral efficacy while reducing cytotoxicity .

Anticancer Activity

Carbazole derivatives have been investigated for their anticancer effects:

  • A study found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
  • The structure-activity relationship (SAR) analysis revealed that specific substitutions on the carbazole core significantly influence its anticancer potency.

Antimicrobial Activity

The antimicrobial potential of this compound has also been studied:

  • It showed promising activity against a range of bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Interaction with Cellular Targets : It interacts with cellular receptors or pathways that regulate cell growth and apoptosis.
  • Modulation of Gene Expression : Some studies suggest that it can influence the expression of genes related to cell survival and death.

Comparative Studies

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameBiological ActivityEC50 (µg/mL)Therapeutic Index
3,6-Dichloro-carbazoleAntiviral0.012>1450
8-Chloro-indolocarbazoleAntiviral0.031>1612
3,3-DimethylcarbazoleAnticancerVariesNot specified

Case Studies

  • Antiviral Efficacy Against HIV : A study involving various carbazole derivatives demonstrated that modifications at the C-1 position significantly impacted antiviral activity against HIV. The most effective derivative showed an EC50 value significantly lower than existing treatments .
  • Cytotoxicity in Cancer Cells : In a comparative study on cancer cell lines (e.g., MCF7 breast cancer cells), this compound exhibited cytotoxic effects with IC50 values indicating potent activity compared to control compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3,3,6-trimethyl-2,3,4,9-tetrahydro-1H-carbazole

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